

# solubility of 4-(3-Nitrophenyl)pyridine in organic solvents

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## Compound of Interest

Compound Name: 4-(3-Nitrophenyl)pyridine

Cat. No.: B1582298

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An In-depth Technical Guide to the Solubility of **4-(3-Nitrophenyl)pyridine** in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining and understanding the solubility of **4-(3-nitrophenyl)pyridine** in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental guidance.

## Introduction to 4-(3-Nitrophenyl)pyridine

**4-(3-Nitrophenyl)pyridine** is a heterocyclic aromatic compound with the chemical formula  $C_{11}H_8N_2O_2$ <sup>[1][2][3]</sup>. Its structure, featuring a pyridine ring substituted with a nitrophenyl group, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its solubility is critical for its application in synthesis, purification, formulation, and biological screening.

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1][2][3]
Molar Mass	200.19 g/mol	[1]
Melting Point	109-110 °C	
Boiling Point	349.5±25.0 °C (Predicted)	
Density	1.252±0.06 g/cm <sup>3</sup> (Predicted)	
pKa	4.95±0.10 (Predicted)	[3]
Topological Polar Surface Area	58.7 Å <sup>2</sup>	[3]
Hydrogen Bond Acceptor Count	3	[3]

## Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules[4]. The overall process of dissolution involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

## The Role of Polarity and Intermolecular Forces

The **4-(3-nitrophenyl)pyridine** molecule possesses both polar and non-polar characteristics. The pyridine ring, with its nitrogen atom, and the nitro group contribute to the molecule's polarity and its ability to act as a hydrogen bond acceptor[3]. The phenyl and pyridine rings also provide non-polar surface area, allowing for van der Waals interactions.

The solubility of **4-(3-nitrophenyl)pyridine** in a given organic solvent will depend on the balance of these interactions:

- **Polar Solvents:** Protic polar solvents (e.g., alcohols) can engage in hydrogen bonding with the nitrogen of the pyridine ring and the oxygen atoms of the nitro group. Aprotic polar solvents (e.g., acetone, ethyl acetate) can interact via dipole-dipole interactions.

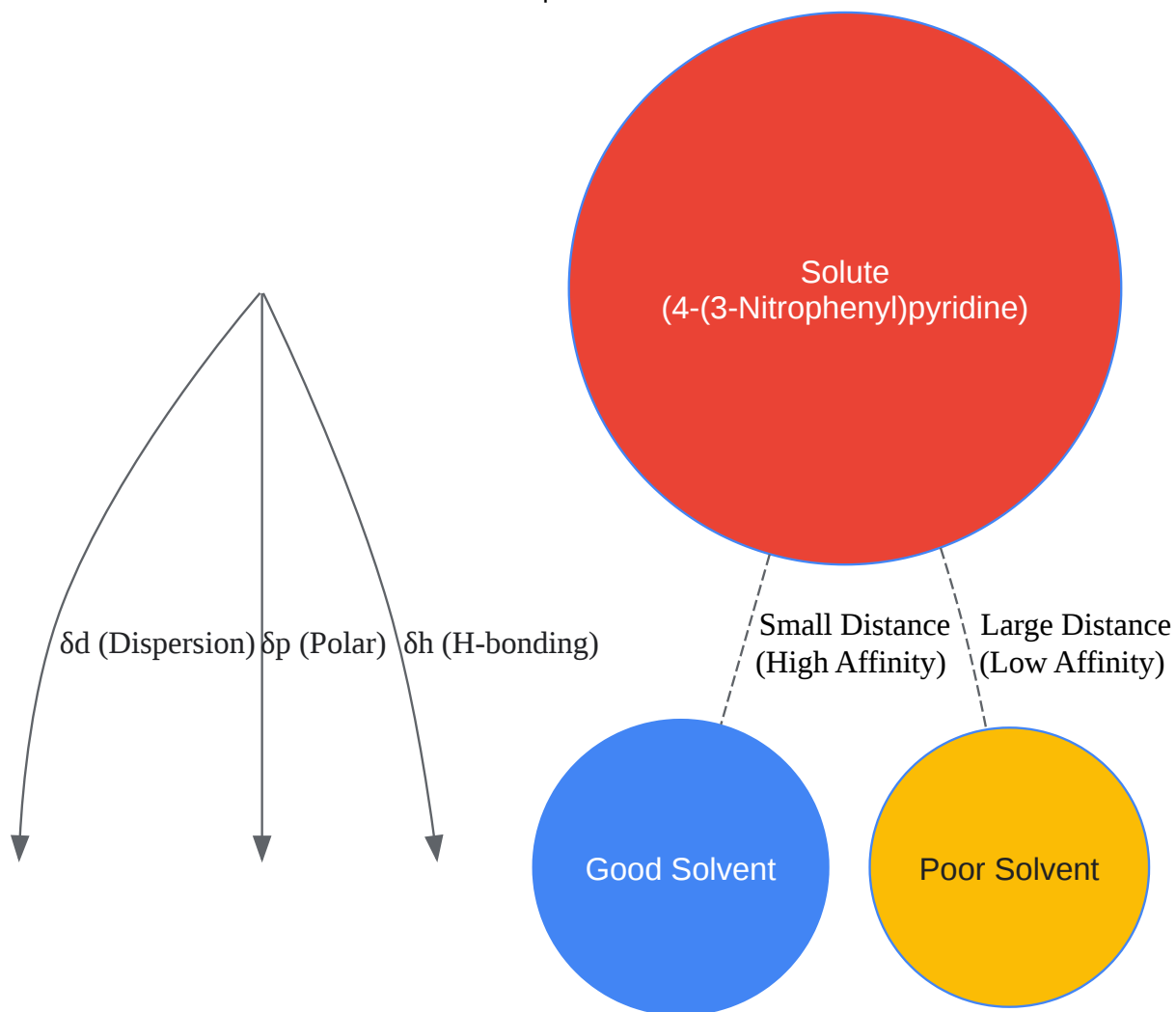
- **Non-polar Solvents:** Non-polar solvents (e.g., toluene, hexane) will primarily interact with the non-polar phenyl and pyridine rings through London dispersion forces.

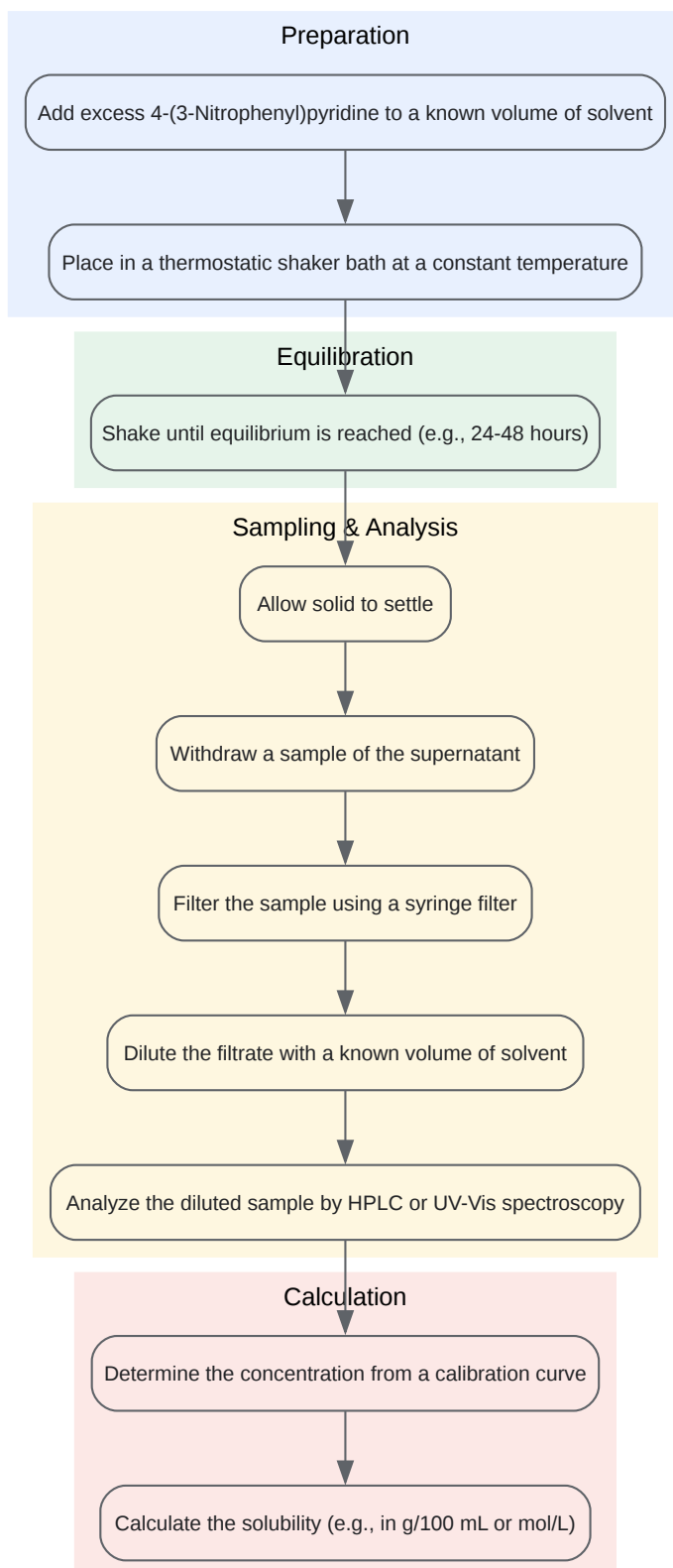
## Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion ( $\delta_d$ ), polar ( $\delta_p$ ), and hydrogen bonding ( $\delta_h$ ) forces. The principle states that substances with similar HSP values are likely to be miscible.

The three Hansen parameters can be plotted in a three-dimensional space, known as the Hansen space. The closer the coordinates of the solute and solvent, the higher the likelihood of dissolution.

## Hansen Space Visualization





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